molecular formula C18H17ClN2O3S B2519350 N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-72-7

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2519350
CAS No.: 898438-72-7
M. Wt: 376.86
InChI Key: OVLWZJNQWIXEBW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors and reagents. The synthetic route often includes the formation of the pyridoquinoline core followed by sulfonamide attachment. The precise methodology can vary based on the desired yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that related sulfonamide derivatives can inhibit the growth of various human tumor cell lines such as HL-60 and BGC-823. The mechanisms often involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated:

  • Fungicidal Activity : Certain derivatives have shown effective fungicidal activity against pathogens like Botrytis cinerea with EC50 values comparable to established fungicides .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes:

  • Lipase Inhibition : Related compounds have been tested for their ability to inhibit lipases which are crucial in lipid metabolism and thus hold potential for obesity management .

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamides demonstrated that specific structural modifications led to enhanced antitumor activity. Compounds with a 2-chlorophenyl group exhibited superior efficacy against human cancer cell lines compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Testing

In a comparative analysis of various sulfonamides against fungal strains, N-(2-chlorophenyl)-3-oxo derivatives displayed EC50 values indicating strong antifungal properties. These findings suggest that further exploration into this compound could lead to new antifungal agents.

Research Findings Summary

The following table summarizes key findings regarding the biological activities associated with N-(2-chlorophenyl)-3-oxo derivatives:

Activity TypeRelated CompoundEC50 Value (μg/mL)Reference
Antitumor4A(10)2.12
Antifungal4B(3)2.38
Lipase InhibitionVariousNot specified

Properties

IUPAC Name

N-(2-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLWZJNQWIXEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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